(3S)-3-Amino-3-(3-bromo-2-methoxyphenyl)propanoic acid
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Overview
Description
(3S)-3-Amino-3-(3-bromo-2-methoxyphenyl)propanoic acid is an organic compound with a complex structure that includes an amino group, a bromine atom, and a methoxy group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-Amino-3-(3-bromo-2-methoxyphenyl)propanoic acid typically involves multi-step organic reactionsThe reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
(3S)-3-Amino-3-(3-bromo-2-methoxyphenyl)propanoic acid can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The bromine atom can be reduced to form a hydrogen atom, resulting in the loss of the bromine functionality.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations occur efficiently .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield methoxybenzaldehyde or methoxybenzoic acid, while reduction of the bromine atom can result in the formation of a methoxyphenylalanine derivative.
Scientific Research Applications
(3S)-3-Amino-3-(3-bromo-2-methoxyphenyl)propanoic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of (3S)-3-Amino-3-(3-bromo-2-methoxyphenyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the molecular targets being studied .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-3,3,3-trifluoropropene: Used in organic synthesis for constructing fluorinated compounds.
3-(Bromoacetyl)coumarins: Known for their applications in the synthesis of heterocyclic systems and biological activities.
2-Bromo-3-methoxythiophene: Utilized in polymerization reactions and material science.
Uniqueness
(3S)-3-Amino-3-(3-bromo-2-methoxyphenyl)propanoic acid is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and interact with various molecular targets. This makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C10H12BrNO3 |
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Molecular Weight |
274.11 g/mol |
IUPAC Name |
(3S)-3-amino-3-(3-bromo-2-methoxyphenyl)propanoic acid |
InChI |
InChI=1S/C10H12BrNO3/c1-15-10-6(3-2-4-7(10)11)8(12)5-9(13)14/h2-4,8H,5,12H2,1H3,(H,13,14)/t8-/m0/s1 |
InChI Key |
BZAJUCYIMHAHFQ-QMMMGPOBSA-N |
Isomeric SMILES |
COC1=C(C=CC=C1Br)[C@H](CC(=O)O)N |
Canonical SMILES |
COC1=C(C=CC=C1Br)C(CC(=O)O)N |
Origin of Product |
United States |
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